molecular formula C22H27BrO4P- B14280120 [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate CAS No. 141033-47-8

[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate

Cat. No.: B14280120
CAS No.: 141033-47-8
M. Wt: 466.3 g/mol
InChI Key: FZDILNMBRZSMKM-UHFFFAOYSA-M
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Description

[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate: is an organophosphate compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclohexyl and phenylethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate typically involves the reaction of [2-(Bromomethyl)phenyl]methanol with 2-cyclohexyl-2-phenylethyl phosphate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines are employed under basic or neutral conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The phosphate group in the compound can interact with enzymes, potentially inhibiting their activity. This property is useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phosphate group can mimic natural phosphate substrates, allowing the compound to interfere with phosphorylation processes in cells.

Comparison with Similar Compounds

    [2-(Bromomethyl)phenyl]methanol: A simpler analog lacking the phosphate and cyclohexyl-phenylethyl groups.

    [2-(Bromomethyl)phenyl]methyl phosphate: Lacks the cyclohexyl-phenylethyl moiety but retains the phosphate group.

    [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate: A reduced analog where the bromomethyl group is replaced by a methyl group.

Uniqueness: The presence of both the bromomethyl and phosphate groups in [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate provides unique reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s utility in synthetic chemistry.

Properties

CAS No.

141033-47-8

Molecular Formula

C22H27BrO4P-

Molecular Weight

466.3 g/mol

IUPAC Name

[2-(bromomethyl)phenyl]methyl (2-cyclohexyl-2-phenylethyl) phosphate

InChI

InChI=1S/C22H28BrO4P/c23-15-20-13-7-8-14-21(20)16-26-28(24,25)27-17-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,24,25)/p-1

InChI Key

FZDILNMBRZSMKM-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C(COP(=O)([O-])OCC2=CC=CC=C2CBr)C3=CC=CC=C3

Origin of Product

United States

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